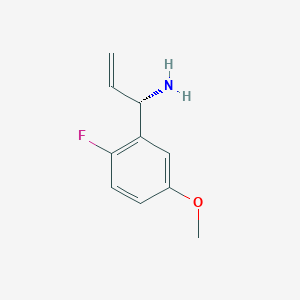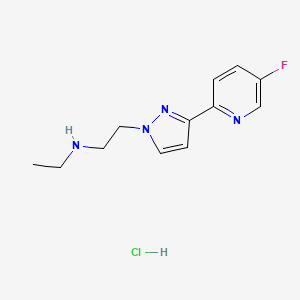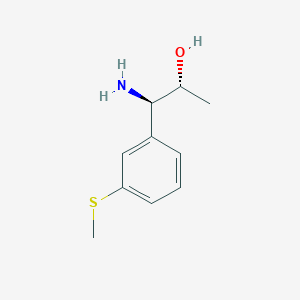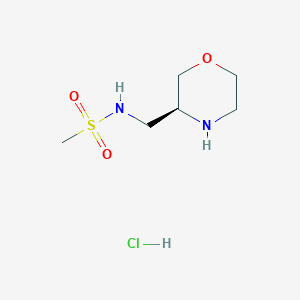
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine is a chiral compound with a specific stereochemistry. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of a fluorine atom and a methoxy group on the pyridine ring contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions, including halogenation and methoxylation.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Chiral Center Formation: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Coupling: The final step involves coupling the pyridine derivative with a suitable amine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Researchers use it to probe the structure-activity relationships (SAR) of related compounds and to develop new therapeutic agents.
Industrial Applications: It may serve as a building block for the synthesis of more complex molecules used in various industries.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and molecular interactions help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine: can be compared with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. The presence of both a fluorine atom and a methoxy group on the pyridine ring, along with the chiral center, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H15FN2O |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
(1S)-1-(5-fluoro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H15FN2O/c1-6(2)9(12)8-4-7(11)5-13-10(8)14-3/h4-6,9H,12H2,1-3H3/t9-/m0/s1 |
Clé InChI |
AWEUXCDERMPISJ-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H](C1=C(N=CC(=C1)F)OC)N |
SMILES canonique |
CC(C)C(C1=C(N=CC(=C1)F)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



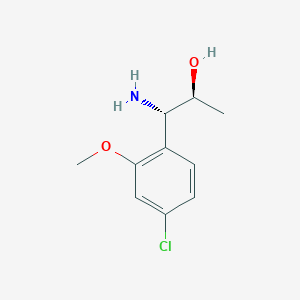

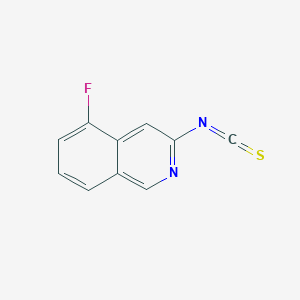
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)
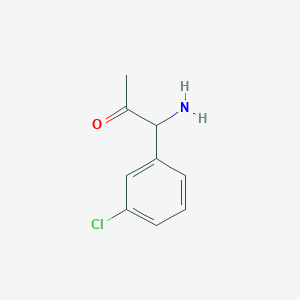

![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)

